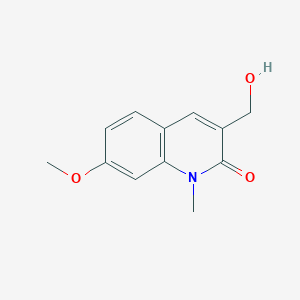
3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
- Synthesis of Novel Quinoline Derivatives : Research by Yadav, Vagh, & Jeong (2020) describes an eco-friendly synthesis method for creating derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one. This process utilizes a one-pot C–C and C–N bond formation strategy in water, highlighting an efficient and environmentally friendly approach.
- Crystal Structure Analysis : The study by Rambabu et al. (2012) focuses on synthesizing and characterizing novel quinoline derivatives, including 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol. The research provides insights into the crystal structures and hydrogen bonding in these compounds.
Chemical Properties and Applications
- Tubulin Polymerization Inhibition : A study by Gastpar et al. (1998) discusses the role of methoxy-substituted quinoline derivatives in inhibiting tubulin polymerization. This property is significant in the context of developing cytostatic agents.
- Neuroprotective Activity : Research by Okuda, Kotake, & Ohta (2003) investigates the neuroprotective or neurotoxic activity of quinoline derivatives. The study finds that hydroxy substitution decreases toxicity while methoxy substitution increases it, indicating potential applications in neuroprotective therapies.
Synthesis of Specific Compounds
- Synthesis of Key Intermediates : A study by Reddy et al. (2018) explores innovative approaches to synthesize 7-hydroxyquinolin-2(1H)-one, a key intermediate in producing antipsychotic drugs. This highlights the role of quinoline derivatives in medicinal chemistry.
Biological and Pharmacological Studies
- Anticancer Activity : A paper by Talaat et al. (2022) explores the synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. This research underscores the potential of quinoline derivatives in cancer therapy.
- DNA and Protein Binding : The study by Mukhopadhyay et al. (2017) examines the binding properties of cyclometalated Ir(iii) complexes with quinolinone derivatives to DNA and proteins. This indicates their potential utility in studying molecular interactions and drug development.
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLTZQXQNZCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=C(C1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
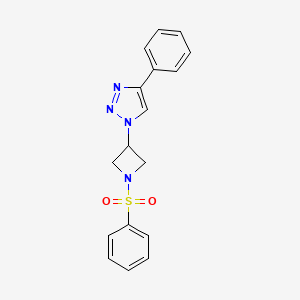
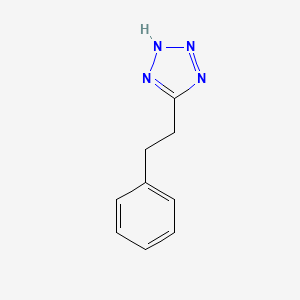

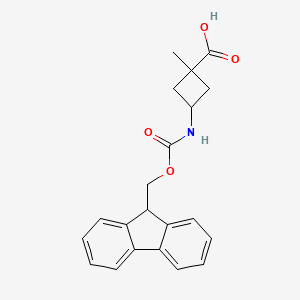
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)
![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)
![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)
![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2482808.png)

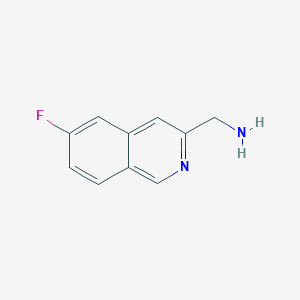

![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)
